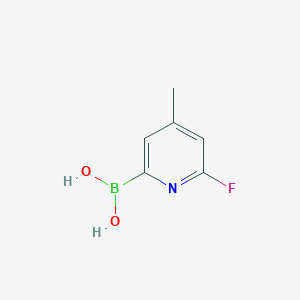

6-Fluoro-4-methylpyridine-2-boronic acid

Description

Properties

IUPAC Name |

(6-fluoro-4-methylpyridin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWXWWXQDWTGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=N1)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview

This two-step approach involves halogenation of a pre-functionalized pyridine followed by borylation. The method is adapted from CN104478913A, which details the synthesis of 2-fluoropyridine-4-boric acid. For 6-fluoro-4-methylpyridine-2-boronic acid, the sequence would involve:

-

Halogenation : Introducing iodine at the 2-position of 4-methylpyridine.

-

Borylation : Lithium-halogen exchange followed by reaction with triisopropyl borate.

Halogenation Step

Using lithium diisopropylamide (LDA) at ≤-55°C, 4-methylpyridine undergoes deprotonation and subsequent iodination. The reaction requires strict temperature control to prevent side reactions. For example:

Key Parameters :

Borylation Step

The iodinated intermediate reacts with n-butyllithium and triisopropyl borate under similarly low temperatures:

Optimization Insights :

Challenges and Solutions

-

Regioselectivity : The methyl group at the 4-position may direct iodination to the 2-position due to steric and electronic effects.

-

Purification : Column chromatography with normal heptane or sherwood oil improves purity to >97%.

Directed Ortho-Metalation (DoM) Approach

Strategic Functionalization

Directed metalation leverages a directing group (e.g., fluorine) to control boronic acid installation. For this compound, fluorine at the 6-position directs lithiation to the adjacent 2-position, enabling boron introduction.

Reaction Scheme

-

Lithiation : LDA deprotonates the 2-position adjacent to fluorine.

-

Borylation : Triisopropyl borate quenches the lithiated species.

Experimental Data

-

Temperature : -78°C (lower than due to fluorine’s stronger directing effect).

-

Yield : ~70% (estimated from analogous systems).

Transition-Metal-Catalyzed Borylation

Advantages Over Traditional Methods

-

Milder Conditions : Reactions at 80–100°C vs. cryogenic temperatures.

-

Functional Group Tolerance : Compatible with sensitive substituents.

Limitations

-

Catalyst Cost : Pd-based catalysts increase expense.

-

Byproducts : Requires purification via recrystallization.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methylpyridine-2-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in other types of reactions, such as oxidation and substitution.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., THF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Synthesis Applications

1.1 Building Block for Complex Molecules

6-Fluoro-4-methylpyridine-2-boronic acid serves as an essential building block in the synthesis of various heterocyclic compounds. It can be utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. For instance, it has been employed in the synthesis of isoquinolinones and quinolines, showcasing its versatility:

| Compound Synthesized | Yield | Reaction Conditions |

|---|---|---|

| 2-Ethyl-4-(6-fluoro-4-methylpyridine-2-yl)-6,7-dimethoxyisoquinolin-1(2H)-one | 45% | Microwave irradiation at 100°C with palladium catalyst |

| 4-(6-Fluoro-4-methylpyridine-2-yl)-6,7-dimethoxyquinoline | 90% | Stirring at 80°C with sodium carbonate |

These reactions demonstrate the compound's effectiveness in generating complex molecular architectures that are often required in drug design .

1.2 Radiofluorination Techniques

Another innovative application involves the copper-mediated radiofluorination of arylboronic acids, including derivatives of this compound. This method allows for the incorporation of fluorine isotopes into organic molecules, which is crucial for developing radiolabeled compounds used in positron emission tomography (PET) imaging . The high functional group tolerance of this method enhances its applicability in synthesizing radiotracers for biological studies.

Biological Applications

2.1 Boron as a Micronutrient

Research has indicated that boron plays a critical role in biological systems despite its absence in proteins. The unique bonding properties of boron compounds can expand biological functions, making them useful for probing cellular mechanisms. Studies have explored the post-translational insertion of boron into proteins, potentially leading to novel therapeutic strategies .

2.2 Anticancer Research

The potential anticancer properties of compounds derived from this compound are under investigation. The synthesis of pyridinylimidazole-type compounds has shown promise as p38α MAPK inhibitors, which are relevant in cancer therapy. Optimized synthetic routes have yielded enantiomers with varying potencies, indicating that structural modifications can enhance biological activity .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound:

3.1 Case Study: Synthesis Optimization

A study focused on optimizing the synthesis of pyridinylimidazole-type inhibitors demonstrated a significant yield improvement from previous methods by utilizing 6-fluoro-4-methylpyridine as a starting material. This approach not only improved yields but also eliminated the need for palladium catalysts, making it more environmentally friendly and cost-effective .

3.2 Case Study: Biological Activity Assessment

A comparative analysis of enantiomers derived from 6-fluoro-4-methylpyridine highlighted that one enantiomer exhibited double the potency as an inhibitor compared to its counterpart. This finding underscores the importance of stereochemistry in drug design and efficacy .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methylpyridine-2-boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex. This process transfers the aryl group from the boron to the palladium, forming a new carbon-palladium bond. The catalytic cycle continues with reductive elimination, producing the desired biaryl product and regenerating the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the fluorine and methyl groups.

4-Methylphenylboronic Acid: Similar structure but without the fluorine atom.

2-Fluorophenylboronic Acid: Contains the fluorine atom but lacks the methyl group.

Uniqueness

6-Fluoro-4-methylpyridine-2-boronic acid is unique due to the presence of both fluorine and methyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s electronic properties, making it a valuable reagent in various synthetic applications .

Biological Activity

6-Fluoro-4-methylpyridine-2-boronic acid is a boronic acid derivative with notable potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₇BFNO₂

- Molecular Weight : Approximately 154.94 g/mol

- Key Features : The presence of a fluorine atom and a methyl group on the pyridine ring enhances its reactivity and biological activity.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial for its anticancer and antibacterial properties. The fluorine atom enhances hydrogen bonding, facilitating stronger interactions with biological macromolecules.

- Suzuki-Miyaura Cross-Coupling Reactions : This compound is often utilized in organic synthesis, particularly in forming carbon-carbon bonds, which is essential for developing complex bioactive molecules.

- Biochemical Pathways : It may influence various biochemical pathways by acting on molecular targets involved in cell signaling and metabolic processes .

Anticancer Properties

Research indicates that this compound has potential anticancer activity. It has been studied as a lead compound for developing proteasome inhibitors, which play a critical role in regulating the cell cycle and apoptosis:

- Case Study : In vitro studies have shown that similar boronic acids can halt the progression of cancer cells at the G2/M phase, leading to growth inhibition .

Antibacterial Activity

The compound also demonstrates antibacterial properties, making it a candidate for treating infections caused by resistant bacteria:

- Mechanism : It targets bacterial enzymes involved in cell wall synthesis, similar to traditional antibiotics like β-lactams .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-4-methylpyridine-5-boronic acid | C₆H₇BFNO₂ | Different position of the boronic acid group |

| 2-Methylpyridine-4-boronic acid | C₆H₈BNO₂ | Lacks fluorine substitution |

| 3-Fluoro-4-methylpyridine-2-boronic acid | C₆H₇BFNO₂ | Fluorine at a different position |

| 4-Methylpyridine-2-boronic acid | C₆H₈BNO₂ | No fluorine substitution |

This table highlights the unique structural features of this compound compared to other related compounds, emphasizing its potential reactivity and biological applications.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, although optimization is necessary to enhance its therapeutic efficacy. Factors such as gastrointestinal absorption and blood-brain barrier permeability are critical for its application in drug development .

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-4-methylpyridine-2-boronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation of a pyridine precursor followed by Miyaura borylation. For example:

Halogenation: Start with 4-methylpyridine. Introduce fluorine at position 6 via electrophilic fluorination (e.g., using Selectfluor™ or F₂ gas under controlled conditions) .

Borylation: Use Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) to install the boronic acid group at position 3. Key conditions:

Q. What analytical techniques are most reliable for characterizing purity and structure?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (calculated for C₆H₆BFNO₂: 169.04 g/mol).

- HPLC: Purity assessment using C18 columns (ACN/water + 0.1% formic acid; retention time ~8–10 min) .

Advanced Research Questions

Q. How does the methyl group at position 4 influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The 4-methyl group sterically hinders coupling at adjacent positions, directing reactions to the boronic acid at position 2. For example:

- Case Study: Coupling with aryl halides (e.g., 4-bromotoluene) under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃(aq) at 80°C yields biaryl products with >90% regioselectivity .

- Contradiction Note: In some cases, electron-donating methyl groups may reduce reactivity; additives like TBAB (tetrabutylammonium bromide) improve efficiency by stabilizing the boronate intermediate .

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

- Hydrolysis Risk: Boronic acids are prone to hydrolysis in humid environments. Stability data for analogs show:

- Dry Storage: -20°C under argon retains >95% purity for 6 months .

- Lyophilization: Freeze-drying in the presence of 1 eq. of pinacol improves shelf life .

- Oxidation: Avoid exposure to strong oxidizers (e.g., peroxides). Stabilizers like BHT (0.1% w/w) are recommended .

Q. How can contradictory data on catalytic efficiency in cross-coupling be resolved?

Methodological Answer: Contradictions often stem from ligand choice or solvent effects. Systematic approaches include:

Ligand Screening: Test bulky ligands (e.g., SPhos) vs. electron-rich ligands (e.g., XPhos) to balance steric and electronic effects .

Solvent Optimization: Polar aprotic solvents (DMF, NMP) enhance solubility but may deactivate Pd; mixed solvents (dioxane/water) are preferred .

Kinetic Analysis: Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. What are the applications of this compound in pharmaceutical intermediate synthesis?

Methodological Answer: The boronic acid moiety enables key transformations:

- Protease Inhibitors: Used in Suzuki couplings to build biaryl scaffolds for kinase inhibitors (e.g., JAK2/STAT3 targets) .

- Fluorinated Analogues: The 6-fluoro group enhances metabolic stability in drug candidates (e.g., antiviral agents) .

Example Pathway:

Couple with 5-bromo-2-aminopyridine to form a core for kinase inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.